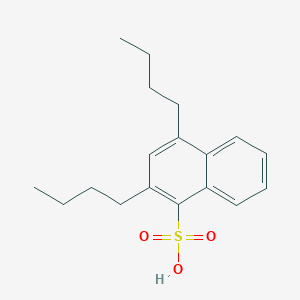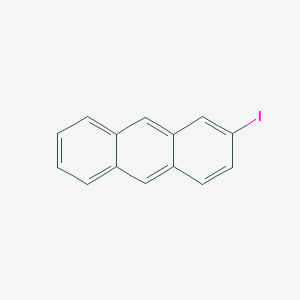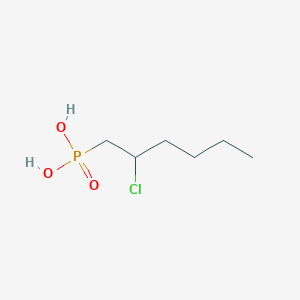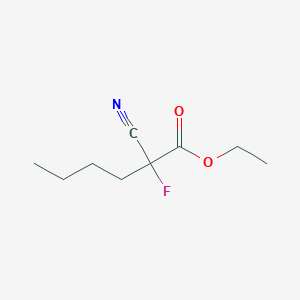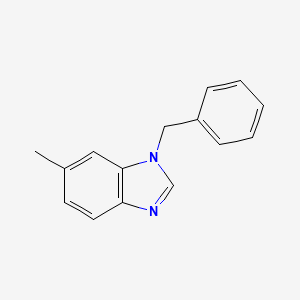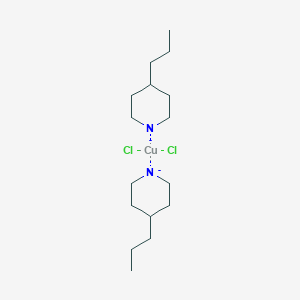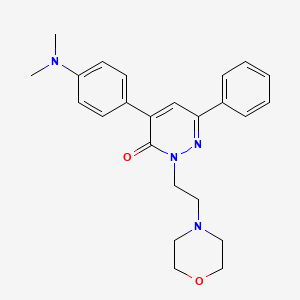![molecular formula C15H14N2O3 B14706169 1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one CAS No. 13615-24-2](/img/structure/B14706169.png)
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and a methylanilino group (-NH-CH3) attached to a phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of 1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4’-Chloro-3’-nitroacetophenone with methylamine . The reaction typically takes place under controlled conditions, such as in the presence of a suitable solvent and at a specific temperature. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methylanilino group can be oxidized to form corresponding oxides or other derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one can be compared with similar compounds such as:
- 3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone
- 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone
These compounds share similar structural features but differ in the substituents attached to the phenyl ring
Propriétés
Numéro CAS |
13615-24-2 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
1-[4-(4-methylanilino)-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-6-13(7-4-10)16-14-8-5-12(11(2)18)9-15(14)17(19)20/h3-9,16H,1-2H3 |
Clé InChI |
ZQXSWSOWVIENQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
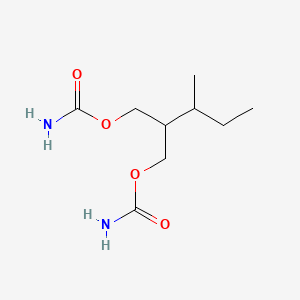
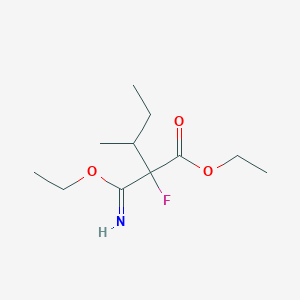
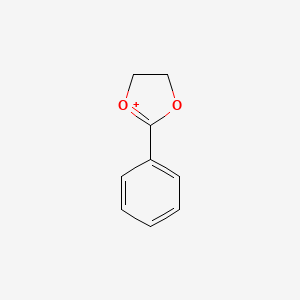
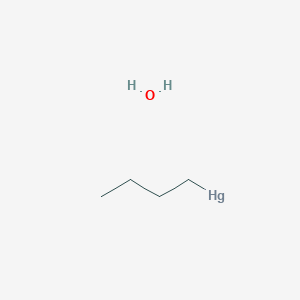
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

